molecular formula C₂₉H₃₄D₉NO₄ B1157666 N-(3-N-Butyl)norbuprenorphine-d9

N-(3-N-Butyl)norbuprenorphine-d9

Cat. No.: B1157666
M. Wt: 478.71
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-N-Butyl)norbuprenorphine-d9 is a deuterated analog of norbuprenorphine (norBUP), a major metabolite of the opioid partial agonist buprenorphine (BUP). The compound features a deuterium-substituted n-butyl group at the tertiary nitrogen position, which is hypothesized to enhance metabolic stability and alter pharmacokinetic properties compared to non-deuterated analogs .

Properties

Molecular Formula

C₂₉H₃₄D₉NO₄

Molecular Weight

478.71

Synonyms

[5α,7α(S)]-17-Butyl-α-(1,1-dimethylethyl)-4,5-epoxy-18,19-dihydro-3-hydroxy-6-methoxy-α-methyl-6,14-ethenomorphinan-7-methanol-d9; 

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Pharmacological Activity: Norbuprenorphine (norBUP) vs. Buprenorphine (BUP)

Norbuprenorphine, the parent compound of N-(3-N-Butyl)norbuprenorphine-d9, exhibits distinct pharmacological properties compared to BUP:

Parameter Norbuprenorphine (norBUP) Buprenorphine (BUP)
Receptor Affinity (Ki) μ: 0.21 nM; δ: 0.15 nM; κ: 0.33 nM μ: 0.08 nM; δ: 0.66 nM; κ: 0.12 nM
ORL1 Receptor Activity Low affinity (Kᵢ ~ μM range) Low affinity (Kᵢ ~ μM range)
Agonist Efficacy Full agonist at δ-opioid receptor; partial agonist at μ/κ Partial agonist at μ/κ; antagonist at δ
In Vivo Efficacy A₅₀ = 0.21 mg/kg (mouse writhing test) A₅₀ = 0.067 mg/kg

Key Findings :

  • NorBUP is a full δ-opioid agonist, whereas BUP lacks δ-agonist activity and antagonizes norBUP’s effects .
  • Both compounds suppress pain in vivo, but BUP is ~3x more potent .

Structural Analogs: Deuterated Derivatives

Deuteration is a common strategy to improve metabolic stability. Comparable deuterated compounds include:

(a) N-Butyl Nortadalafil-d9
  • Structure: Deuterated n-butyl group on a pyrazino-pyridoindole backbone.
  • Function : Phosphodiesterase inhibitor (PDE-5) with enhanced stability due to deuterium.
  • Relevance : Demonstrates that deuterium substitution in alkyl chains can prolong half-life without altering target affinity.
(b) N-Methylnorbuprenorphine 3-Methyl Ether-d9
  • Structure: Deuterated methyl and methyl ether groups on the norBUP scaffold.

Data Table: Comparative Profiles of Key Compounds

Compound Molecular Formula Key Features Receptor Activity
This compound C₂₉H₃₃D₉NO₄ (inferred) Deuterated n-butyl; enhanced metabolic stability Likely retains norBUP’s μ/δ/κ affinity
Norbuprenorphine (norBUP) C₂₉H₃₅NO₄ Full δ-agonist; partial μ/κ-agonist μ: 0.21 nM; δ: 0.15 nM; κ: 0.33 nM
Buprenorphine (BUP) C₂₉H₄₁NO₄ Partial μ/κ-agonist; δ-antagonist μ: 0.08 nM; δ: 0.66 nM; κ: 0.12 nM
N-Butyl Nortadalafil-d9 C₂₅H₁₆D₉N₃O₄ PDE-5 inhibitor; deuterated alkyl chain N/A (non-opioid target)

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